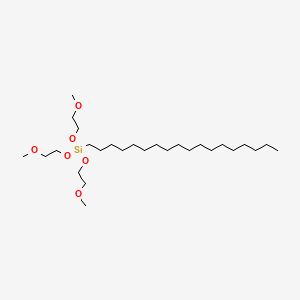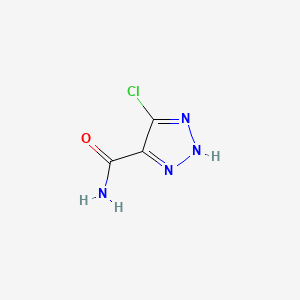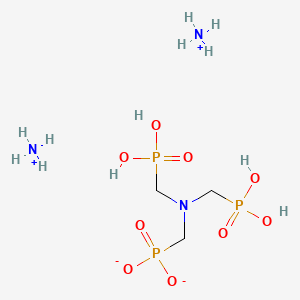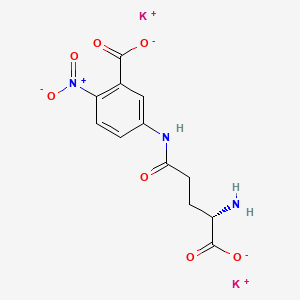
3-Hydroxy-4-((2-methyl-5-((1-methylethoxy)carbonyl)phenyl)azo)-2-naphthoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-4-((2-methyl-5-((1-methylethoxy)carbonyl)phenyl)azo)-2-naphthoic acid is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is known for its vibrant color and stability, making it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-((2-methyl-5-((1-methylethoxy)carbonyl)phenyl)azo)-2-naphthoic acid typically involves the following steps:
Diazotization: The process begins with the diazotization of 2-methyl-5-((1-methylethoxy)carbonyl)aniline. This involves treating the aniline derivative with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-hydroxy-2-naphthoic acid in an alkaline medium. This coupling reaction results in the formation of the azo bond, yielding the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. Key considerations include:
Reaction Temperature and pH: Maintaining optimal temperature and pH conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-4-((2-methyl-5-((1-methylethoxy)carbonyl)phenyl)azo)-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bond and formation of corresponding oxidation products.
Reduction: Reduction of the azo bond can be achieved using reducing agents such as sodium dithionite, resulting in the formation of the corresponding amines.
Substitution: The hydroxyl and carboxylic acid groups can undergo substitution reactions with suitable reagents, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic medium.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products Formed
Oxidation Products: Cleaved fragments of the original compound.
Reduction Products: Corresponding amines.
Substitution Products: Various esters, amides, and other derivatives.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-4-((2-methyl-5-((1-methylethoxy)carbonyl)phenyl)azo)-2-naphthoic acid has diverse applications in scientific research:
Chemistry: Used as a dye and pigment in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for potential therapeutic applications due to its stability and bioactivity.
Industry: Utilized in the production of dyes, pigments, and colorants for textiles, plastics, and other materials.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-4-((2-methyl-5-((1-methylethoxy)carbonyl)phenyl)azo)-2-naphthoic acid involves its interaction with molecular targets through its functional groups. The azo bond (N=N) and hydroxyl group play crucial roles in its reactivity and interactions. The compound can undergo redox reactions, interact with proteins and nucleic acids, and participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydroxy-3-((2-methyl-5-((1-methylethoxy)carbonyl)phenyl)azo)-2-naphthoic acid
- 3-Hydroxy-4-((2-methyl-5-((1-methylethoxy)carbonyl)phenyl)azo)benzoic acid
Uniqueness
3-Hydroxy-4-((2-methyl-5-((1-methylethoxy)carbonyl)phenyl)azo)-2-naphthoic acid is unique due to its specific structural features, such as the position of the hydroxyl group and the presence of the azo bond. These features contribute to its distinct chemical properties, stability, and applications in various fields.
Eigenschaften
CAS-Nummer |
83487-95-0 |
|---|---|
Molekularformel |
C22H20N2O5 |
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
3-hydroxy-4-[(2-methyl-5-propan-2-yloxycarbonylphenyl)diazenyl]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C22H20N2O5/c1-12(2)29-22(28)15-9-8-13(3)18(11-15)23-24-19-16-7-5-4-6-14(16)10-17(20(19)25)21(26)27/h4-12,25H,1-3H3,(H,26,27) |
InChI-Schlüssel |
PUXFWKDBUFGVKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)OC(C)C)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















